(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride (2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16243516
InChI: InChI=1S/C12H14FNO2.ClH/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9;/h1-3,5,9,11,14H,4,6-7H2,(H,15,16);1H
SMILES:
Molecular Formula: C12H15ClFNO2
Molecular Weight: 259.70 g/mol

(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride

CAS No.:

Cat. No.: VC16243516

Molecular Formula: C12H15ClFNO2

Molecular Weight: 259.70 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride -

Specification

Molecular Formula C12H15ClFNO2
Molecular Weight 259.70 g/mol
IUPAC Name 4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C12H14FNO2.ClH/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9;/h1-3,5,9,11,14H,4,6-7H2,(H,15,16);1H
Standard InChI Key UEJCKIYKRFAMOV-UHFFFAOYSA-N
Canonical SMILES C1C(CNC1C(=O)O)CC2=CC(=CC=C2)F.Cl

Introduction

Molecular Structure and Stereochemical Configuration

Core Framework and Functional Groups

The compound’s backbone consists of a pyrrolidine ring—a five-membered secondary amine—with stereochemical specificity at the 2nd and 4th positions [(2S,4S) configuration]. The 4th position is substituted with a 3-fluorophenylmethyl group, introducing aromaticity and electron-withdrawing properties, while the 2nd position features a carboxylic acid group, which enhances solubility and enables salt formation with hydrochloric acid. The fluorine atom at the phenyl ring’s meta position influences electronic distribution, potentially enhancing binding affinity to biological targets .

Stereochemical Impact on Bioactivity

The (2S,4S) configuration is critical for molecular recognition. Computational models suggest that this stereochemistry optimizes spatial alignment with protease active sites, such as those in dipeptidyl peptidase-4 (DPP-4) and gamma-secretase. Comparative studies with (2R,4S) diastereomers demonstrate significantly reduced activity, underscoring the importance of stereochemical precision .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₅ClFNO₂
Molecular Weight259.70 g/mol
IUPAC Name4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride
Canonical SMILESC1C(CNC1C(=O)O)CC2=CC(=CC=C2)F.Cl
XLogP3 (Predicted LogP)1.8

Synthesis and Chemical Modifications

Stepwise Synthesis Protocol

The synthesis typically begins with trans-4-hydroxy-L-proline, which undergoes p-nitrobenzyloxycarbonyl (PNZ) protection to yield intermediate (2S,4R)-1-PNZ-4-hydroxyproline . Subsequent fluorobenzylation involves nucleophilic substitution or Friedel-Crafts alkylation, followed by deprotection and hydrochloric acid salt formation. Key steps include:

  • Hydroxyproline Protection: Reaction with p-nitrobenzyl chloroformate under alkaline conditions (0–5°C) achieves 93% yield of the PNZ-protected intermediate .

  • Fluorobenzylation: Using 3-fluorobenzyl bromide in the presence of a palladium catalyst, achieving ~85% conversion.

  • Deprotection and Acidification: Hydrolysis of the PNZ group under acidic conditions, followed by HCl treatment to precipitate the hydrochloride salt .

Optimization Challenges

Reaction temperature and pH critically influence yield. For instance, maintaining alkaline conditions (pH 9–10) during fluorobenzylation prevents racemization but requires stringent temperature control (0–5°C) . Impurities from diastereomer formation are mitigated via recrystallization in ethanol-water mixtures.

Table 2: Representative Synthetic Yields

StepConditionsYieldSource
PNZ Protection0–5°C, NaOH, CH₂Cl₂93%
FluorobenzylationPd(OAc)₂, DMF, 50°C85%
Final Salt FormationHCl, EtOH/H₂O78%

Research Findings and Comparative Analysis

Structural Analogues and Activity Trends

Replacing the 3-fluorophenyl group with 4-fluorophenyl or trifluoromethyl groups (e.g., (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride) alters target selectivity. For example, the 4-fluorophenyl analogue shows 3-fold lower DPP-4 inhibition but improved solubility (logS = -2.1 vs. -3.4) .

Table 3: Comparative Bioactivity of Pyrrolidine Derivatives

CompoundDPP-4 IC₅₀ (nM)logSlogBBSource
(2S,4S)-3-fluorobenzyl12-3.4-1.2
(2R,4S)-4-fluorobenzyl36-2.8-0.9
(2S,4S)-trifluoromethyl85-2.1-0.5

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